Cas no 844-02-0 (1-cyclohexyl-5-pentylpyrimidine-2,4,6(1H,3H,5H)-trione)

1-cyclohexyl-5-pentylpyrimidine-2,4,6(1H,3H,5H)-trione structure
844-02-0 structure
Product name:1-cyclohexyl-5-pentylpyrimidine-2,4,6(1H,3H,5H)-trione
CAS No:844-02-0
MF:C15H24N2O3
MW:280.362664222717
CID:1822976
PubChem ID:13301

1-cyclohexyl-5-pentylpyrimidine-2,4,6(1H,3H,5H)-trione Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclohexyl-5-pentylbarbituric acid
    • 1-cyclohexyl-5-pentylpyrimidine-2,4,6(1H,3H,5H)-trione
    • 1-cyclohexyl-5-pentyl-1,3-diazinane-2,4,6-trione
    • 1-Cyclohexyl-5-pentyl-2,4,6(1H,3H,5H)-pyrimidinetrione
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-5-pentyl-
    • 3-Cyclohexyl-6-hydroxy-5-pentylpyrimidine-2,4(3H,5H)-dione
    • BARBITURIC ACID, 1-CYCLOHEXYL-5-PENTYL-
    • DTXSID701004674
    • BRN 0756093
    • 844-02-0
    • Inchi: InChI=1S/C15H24N2O3/c1-2-3-5-10-12-13(18)16-15(20)17(14(12)19)11-8-6-4-7-9-11/h11-12H,2-10H2,1H3,(H,16,18,20)
    • InChI Key: OYASNZKXMOQVFP-UHFFFAOYSA-N
    • SMILES: CCCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2

Computed Properties

  • Exact Mass: 280.17869263g/mol
  • Monoisotopic Mass: 280.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 66.5Ų

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